4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine
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Overview
Description
4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. This compound features a quinazoline core substituted with a trifluoromethyl group at the 2-position and a morpholine ring at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Scientific Research Applications
4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of specific enzymes and signaling pathways involved in cancer progression.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine is the Werner (WRN) helicase . This compound has been designed and synthesized as a potential inhibitor of WRN helicase . WRN helicase plays a crucial role in maintaining genomic stability and integrity, making it a significant target in cancer research .
Mode of Action
This compound interacts with its target, the WRN helicase, by binding to its active site . This interaction inhibits the activity of the WRN helicase, leading to an increase in genomic instability and a decrease in cell proliferation .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways related to DNA repair and replication. These include base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The inhibition of these pathways leads to an accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation in various cancer cell lines, including PC3, K562, and HeLa . Some of these compounds exhibited excellent inhibitory activity against these cancer cell lines . For example, compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced at the 2-position of the quinazoline ring using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Attachment of the Morpholine Ring: The morpholine ring is attached at the 4-position of the quinazoline core through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), and elevated temperatures.
Reduction: LiAlH4, NaBH4, ethanol (EtOH), and room temperature.
Substitution: Morpholine, halogenated quinazoline derivatives, and polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine can be compared with other quinazoline derivatives:
- **Uniqueness
Similar Compounds: N-aryl-2-trifluoromethyl-quinazoline-4-amine, 2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide.
Properties
IUPAC Name |
4-[2-(trifluoromethyl)quinazolin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)12-17-10-4-2-1-3-9(10)11(18-12)19-5-7-20-8-6-19/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUFSCMXRMEJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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